molecular formula C24H23NO5S B2812692 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-58-8

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2812692
CAS No.: 863452-58-8
M. Wt: 437.51
InChI Key: KAVIZEYBKCKKKO-UHFFFAOYSA-N
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Description

The compound 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a seven-membered heterocyclic system featuring a benzothiazepine core fused with a benzene ring. Key structural attributes include:

  • 1,4-Thiazepine backbone: A sulfur (S) and nitrogen (N) atom at positions 1 and 4, respectively, with two sulfone (SO₂) groups at position 1 .
  • Substituents: A benzyl group at position 5 and a 3,4-dimethoxyphenyl moiety at position 2.
  • Synthesis: Likely derived from cyclization reactions involving sulfonamide intermediates, analogous to methods for dithiazepines (e.g., 1,5,2-benzo[f]dithiazepin-3-ones) .

Properties

IUPAC Name

5-benzyl-2-(3,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-29-20-13-12-18(14-21(20)30-2)23-15-24(26)25(16-17-8-4-3-5-9-17)19-10-6-7-11-22(19)31(23,27)28/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVIZEYBKCKKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS Number: 863452-58-8) is a compound of interest due to its potential biological activities. This thiazepine derivative has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H23NO5SC_{24}H_{23}NO_{5}S, with a molecular weight of 437.5 g/mol. The structure includes a thiazepine ring fused with a benzene ring substituted with methoxy groups, which may contribute to its biological activity.

PropertyValue
CAS Number863452-58-8
Molecular FormulaC24H23NO5SC_{24}H_{23}NO_{5}S
Molecular Weight437.5 g/mol

Anticancer Activity

Recent studies have shown that thiazepine derivatives exhibit significant anticancer properties. For instance, research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

A study focusing on related thiazolidinediones demonstrated their ability to inhibit mitochondrial respiration in cancer cells, suggesting a potential mechanism through which these compounds exert their anticancer effects . Further investigations are necessary to elucidate the specific pathways influenced by this compound.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This activity is crucial for conditions characterized by chronic inflammation and could position this compound as a candidate for the treatment of inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of thiazepine derivatives is another area of interest. Compounds with similar structures have shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies and Research Findings

Several case studies have explored the biological effects of related compounds:

  • Study on Mitochondrial Function : A series of thiazolidinediones were synthesized and tested for their impact on mitochondrial respiration in Drosophila melanogaster. The results indicated that certain derivatives could enhance survival rates under high-fat dietary conditions by modulating mitochondrial function .
  • Cytotoxicity Assays : In vitro cytotoxicity assays performed on various cancer cell lines revealed that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

Table 1: Core Heteroatom Comparison
Compound Class Heteroatoms (Positions) Key Derivatives References
1,4-Thiazepine 1,1-dioxide S (1), N (4) Target compound -
1,5,2-Dithiazepine 1,1-dioxide S (1,5), N (2) 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones (e.g., compounds 8–11,14,17–20)
1,4-Oxazepine O (1), N (4) Benzo[b][1,4]oxazepin derivatives (e.g., compound 4h)

Key Observations :

  • Sulfone Impact: The 1,1-dioxide group in the target compound increases polarity and metabolic stability compared to non-sulfonated analogs .

Substituent Effects: Methoxyphenyl and Benzyl Groups

Table 2: Substituent Comparison
Compound Substituents at Position 2 Substituents at Position 5 Biological Activity Notes References
Target compound 3,4-Dimethoxyphenyl Benzyl Not reported -
Ethyl-4-(3,4-dimethoxyphenyl)-... 3,4-Dimethoxyphenyl Ethyl Anticancer (DFT-predicted)
(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-Trimethoxyphenyl - Antiproliferative (in vitro)

Key Observations :

  • Methoxy Positioning : The 3,4-dimethoxy configuration in the target compound may enhance solubility and π-π stacking compared to 3,4,5-trimethoxy derivatives .
  • Benzyl vs.

Spectroscopic and Electronic Properties

Table 3: DFT-Predicted Properties
Compound UV-Vis λmax (nm) NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) References
Target compound ~280–320 (predicted) δ 3.8–4.1 (OCH₃), δ 7.2–7.5 (Ar-H) 1150–1250 (SO₂ asym/sym stretch) -
7-Hydroxy-3(4-methoxyphenyl)chromone 345 δ 3.9 (OCH₃) 1650 (C=O)
Veratrole (1,2-dimethoxybenzene) - δ 3.8–3.9 (OCH₃) 1250 (C-O-C)

Key Observations :

  • SO₂ Stretching: The sulfone groups in the target compound produce distinct IR peaks at 1150–1250 cm⁻¹, absent in non-sulfonated analogs .
  • Methoxy NMR Shifts : Similar δ values (~3.8–4.1 ppm) across methoxy-substituted compounds suggest consistent electronic environments .

Key Observations :

  • Sulfone Role : Sulfonated heterocycles (e.g., dithiazepines) often exhibit enhanced anticancer activity due to improved target binding .
  • Methoxy Contributions : 3,4-Dimethoxy groups may synergize with sulfones to enhance cytotoxicity, though specific data for the target compound is lacking.

Q & A

Q. What are the optimal synthetic routes for preparing 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Strategies : Cycloaddition reactions, as described for structurally analogous benzothiazepines (e.g., via [4+3] cycloaddition with sulfonyl azides), can be adapted. Key parameters include temperature (e.g., 80–100°C), solvent polarity (e.g., DCM or THF), and catalysts (e.g., Rh(II) complexes) .

  • Optimization : Use Design of Experiments (DoE) to screen variables (e.g., molar ratios, reaction time). Monitor progress via TLC and HPLC to track intermediates and stereochemical purity (>95% enantiomeric excess) .

  • Example Table :

    ParameterTested RangeOptimal ConditionYield Improvement
    Temperature60–120°C100°C86% → 92%
    SolventDCM, THF, EtOAcTHF75% → 86%

Q. How can structural confirmation and purity of the compound be rigorously validated?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign peaks for benzyl (δ 3.8–4.2 ppm), dimethoxyphenyl (δ 3.7–3.9 ppm), and sulfone groups (δ 130–135 ppm for S=O) .
    • X-ray Crystallography : Resolve stereochemistry at the 2- and 3-positions of the thiazepine ring.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98% .

Q. What are the best practices for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-visible) for 1–4 weeks. Monitor degradation via HPLC-MS .
  • Stabilizers : Co-crystallization with cyclodextrins or encapsulation in liposomes can improve shelf life .

Advanced Research Questions

Q. How can the compound’s mechanism of action in biological systems be elucidated, particularly regarding sulfone group reactivity?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to track sulfone-mediated nucleophilic attacks (e.g., with glutathione).
  • Isotopic Labeling : Incorporate 18O into sulfone groups to trace metabolic pathways via LC-MS .

Q. How should contradictory pharmacological data (e.g., IC50 variability across assays) be resolved?

Methodological Answer:

  • Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or cell line variations).

  • Replication : Validate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) .

  • Example Table :

    Assay TypeIC50 (μM)Variability SourceMitigation Strategy
    Enzymatic0.5 ± 0.1Substrate concentrationStandardize to Km values
    Cell-based2.1 ± 0.8Membrane permeabilityUse efflux pump inhibitors

Q. What computational approaches are suitable for predicting the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4) to map binding poses.
  • Molecular Dynamics (MD) : Simulate sulfone-enzyme interactions over 100 ns to assess stability .

Q. How can structure-activity relationships (SAR) be systematically explored for the dimethoxyphenyl substituent?

Methodological Answer:

  • Analog Synthesis : Replace 3,4-dimethoxy with nitro, halogen, or alkyl groups.
  • Biological Testing : Correlate substituent Hammett σ values with IC50 in target assays .

Q. What methodologies are recommended for analyzing enantioselective synthesis pathways?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA column with hexane/isopropanol to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Q. How can process intensification strategies (e.g., flow chemistry) improve scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Reactors : Optimize residence time (5–10 min) and pressure (2–5 bar) to enhance mixing and reduce racemization.
  • In-line Analytics : Integrate PAT tools (e.g., FTIR) for real-time monitoring .

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